molecular formula C12H11F3N2OS B12615323 2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one CAS No. 919365-13-2

2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one

Cat. No.: B12615323
CAS No.: 919365-13-2
M. Wt: 288.29 g/mol
InChI Key: JMOATOXJSYBJRU-UHFFFAOYSA-N
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Description

2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one is a thiazol-4-one derivative characterized by a methylamino group at position 2 and a 3-(trifluoromethyl)benzyl group at position 4. The trifluoromethyl (CF₃) substituent is a strong electron-withdrawing group, enhancing the compound’s metabolic stability and influencing its electronic properties. Thiazol-4-one derivatives are pharmacologically significant due to their structural resemblance to natural heterocycles, often exhibiting antimicrobial, anticancer, or enzyme inhibitory activities .

Properties

CAS No.

919365-13-2

Molecular Formula

C12H11F3N2OS

Molecular Weight

288.29 g/mol

IUPAC Name

2-methylimino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11F3N2OS/c1-16-11-17-10(18)9(19-11)6-7-3-2-4-8(5-7)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,17,18)

InChI Key

JMOATOXJSYBJRU-UHFFFAOYSA-N

Canonical SMILES

CN=C1NC(=O)C(S1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic or basic conditions.

    Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.

    Attachment of the Trifluoromethylphenylmethyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the trifluoromethylphenylmethyl group using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Methylamine, trifluoromethylbenzyl halide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound (Z)-5-(3-Fluorobenzylidene)-2-(3-chloroanilino) (5E)-5-[4-(Allyloxy)benzylidene]-2-piperazinyl
Molecular Weight (g/mol) ~303.3 ~320.7 ~473.5
logP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Acceptors 3 4 6

Biological Activity

2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one (commonly referred to as the compound of interest) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to summarize the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H11F3N2OS
  • CAS Number : 136236664

The presence of the trifluoromethyl group and the thiazole ring contributes to its unique biological properties.

The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets. The mechanisms may include:

  • Inhibition of Enzyme Activity : Many thiazole compounds inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in malignant cells.
  • Antimicrobial Activity : Thiazoles exhibit activity against a range of pathogens by disrupting cellular functions.

Anticancer Activity

Thiazole derivatives have shown promise as anticancer agents. For instance, a study indicated that related thiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma and melanoma cells. The IC50 values for these compounds ranged from 1.61 µg/mL to 10–30 µM, suggesting potent activity against tumor cells .

CompoundCell LineIC50 (µg/mL)
Compound AU251 (glioblastoma)1.61
Compound BWM793 (melanoma)1.98
Compound CHT-29 (colon cancer)10–30

Antimicrobial Activity

Research has demonstrated that thiazoles possess antimicrobial properties. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis or inhibition of vital processes.

Case Studies

  • Study on Anticancer Efficacy : In a study involving various thiazole derivatives, researchers synthesized multiple analogues and tested their efficacy against cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring significantly influenced cytotoxic activity .
  • Antimicrobial Testing : A separate investigation assessed the antimicrobial efficacy of thiazole derivatives against common pathogens such as E. coli and S. aureus. The results showed that certain derivatives inhibited bacterial growth at low concentrations .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the biological efficacy of thiazole compounds. Key findings include:

  • Electron-Drawing Groups : The presence of electron-withdrawing groups enhances anticancer activity.
  • Substituents on the Phenyl Ring : Modifications on the phenyl moiety attached to the thiazole ring can significantly alter biological outcomes, with certain substituents improving potency against specific cancer types .

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